molecular formula C15H17N5O2 B10903466 methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903466
M. Wt: 299.33 g/mol
InChI Key: JOZGMNWMXKMJKX-UHFFFAOYSA-N
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Description

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

methyl 6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-5-20-7-6-11(18-20)12-8-10(15(21)22-4)13-9(2)17-19(3)14(13)16-12/h6-8H,5H2,1-4H3

InChI Key

JOZGMNWMXKMJKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC

Origin of Product

United States

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